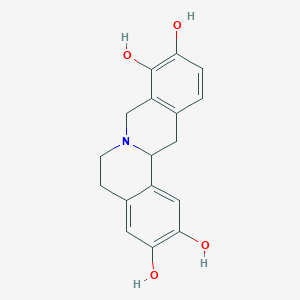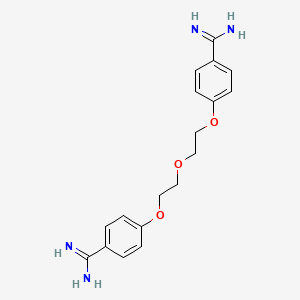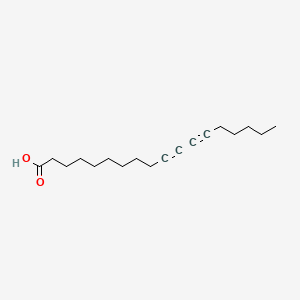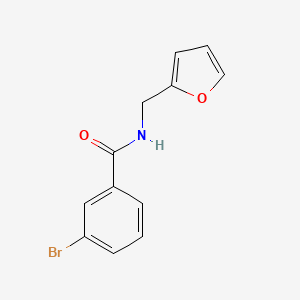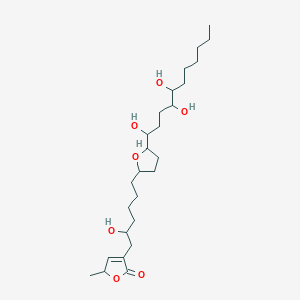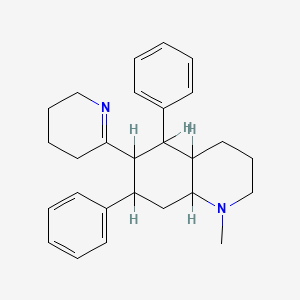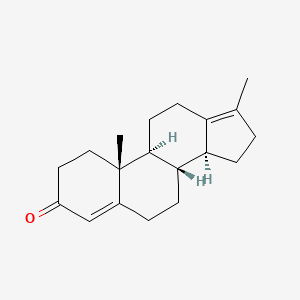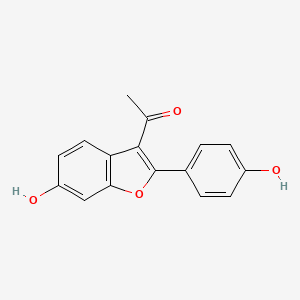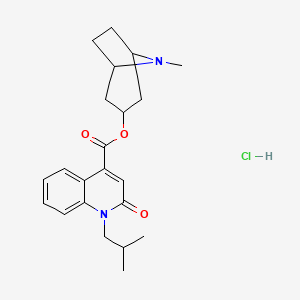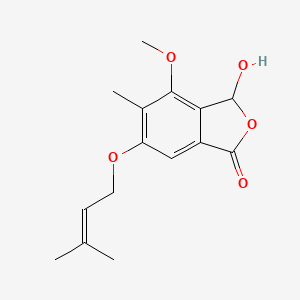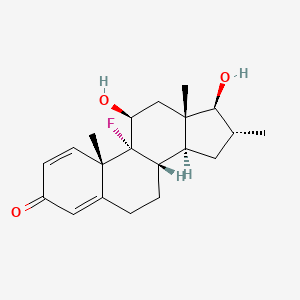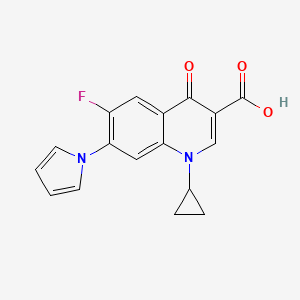
1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
説明
E 3846は、エステベ社が開発した低分子医薬品であり、主にDNAトポイソメラーゼ阻害剤として知られています。 この化合物は現在、前臨床段階の開発段階にあり、細菌感染症の治療の可能性について調査されています .
準備方法
合成経路と反応条件
E 3846の合成は、重要な中間体の調製から始まる複数の段階を伴います。正確な合成経路と反応条件は、エステベ社が所有する機密情報です。 類似の化合物を合成するための一般的な方法は、多くの場合、有機溶媒、触媒、特定の温度と圧力条件を使用し、所望の化学反応を促進します .
工業的生産方法
E 3846の工業的生産は、バッチまたは連続フロー反応器を使用して大規模な化学合成を行うことを含む可能性があります。 このプロセスは、収量、純度、費用対効果を最適化し、最終製品の品質と安全性を確保するために、GMP(医薬品製造管理基準)に従います .
化学反応の分析
反応の種類
E 3846は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、電子の損失を伴い、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤によって促進することができます。
還元: この反応は、電子の獲得を伴い、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤によって促進することができます。
置換: この反応は、ある原子または基を別の原子または基に置き換えることを伴い、関与する置換基に応じてさまざまな条件下で発生する可能性があります
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
主要生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、E 3846の酸化は、さまざまな酸化された誘導体を生成する可能性があり、一方、還元は化合物の還元された形態を生成する可能性があります .
科学研究への応用
E 3846は、次のようないくつかの科学研究への応用があります。
化学: DNAトポイソメラーゼ阻害とそのDNA複製および転写への影響を調べるためのモデル化合物として使用されています。
生物学: 細菌DNAトポイソメラーゼを阻害することにより、細菌感染症を治療する可能性について調査されています。
医学: 特に抗生物質耐性菌によって引き起こされる細菌感染症に対する潜在的な治療薬です。
科学的研究の応用
E 3846 has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA topoisomerase inhibition and its effects on DNA replication and transcription.
Biology: Investigated for its potential to treat bacterial infections by inhibiting bacterial DNA topoisomerase.
Medicine: Potential therapeutic agent for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Could be used in the development of new antibacterial agents and as a reference compound in drug discovery and development
作用機序
E 3846は、DNA複製と転写に不可欠な酵素であるDNAトポイソメラーゼを阻害することで、その効果を発揮します。E 3846は酵素に結合することにより、超らせん状DNAの緩和を阻害し、それにより細菌DNAの複製と転写を阻害します。 これは細菌細胞の死につながり、E 3846を強力な抗菌剤にします .
類似化合物との比較
類似化合物
ノルフロキサシン: 同様の抗菌活性を有する別のフルオロキノロン。
シプロフロキサシン: 幅広い活性を有する広く使用されているフルオロキノロン。
レボフロキサシン: さまざまな細菌感染症に対する有効性で知られています.
独自性
E 3846は、7位にピロール環置換基を含むその特異的な構造により、独自です。この構造的特徴は、メチシリン耐性黄色ブドウ球菌種を含む特定の細菌株に対する活性を高めます。 さらに、E 3846は、酸性pHで活性を高め、これは他のフルオロキノロンに比べて大きな利点です .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRMOARTUIEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147804 | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106891-93-4 | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-3846 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does E-3846 compare to other fluoroquinolones like norfloxacin and ciprofloxacin in terms of its in vitro activity against different bacterial species?
A: E-3846 exhibits superior in vitro activity compared to norfloxacin against various bacterial species, including Staphylococcus species (including methicillin-resistant strains) and members of the Enterobacteriaceae family [, ]. While E-3846 shows similar activity to ciprofloxacin against Streptococcus (Enterococcus) faecalis, it is generally less active than ciprofloxacin against other Enterobacteriaceae. Notably, E-3846 demonstrates greater activity against Staphylococcus species compared to both norfloxacin and ciprofloxacin [, ].
Q2: Does the pH of the environment influence the antibacterial activity of E-3846? How does this compare to other fluoroquinolones?
A: Interestingly, the activity of E-3846 increases under acidic conditions []. This contrasts with norfloxacin and ciprofloxacin, which experience a significant reduction in activity in acidic environments []. This unique characteristic could have implications for the efficacy of E-3846 in specific physiological conditions or infection sites.
Q3: What evidence exists regarding the in vivo efficacy of E-3846 in treating bacterial infections?
A: Studies using rat models have demonstrated the promising therapeutic potential of E-3846. It exhibits excellent efficacy in treating experimental cystitis and pyelonephritis caused by various bacterial species, including S. faecalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


